molecular formula C7H3ClF3N3 B8805679 4-Chloro-2-(trifluoromethyl)-3h-imidazo[4,5-c]pyridine CAS No. 877402-76-1

4-Chloro-2-(trifluoromethyl)-3h-imidazo[4,5-c]pyridine

Cat. No.: B8805679
CAS No.: 877402-76-1
M. Wt: 221.57 g/mol
InChI Key: BWQQJCVCKGTDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(trifluoromethyl)-3h-imidazo[4,5-c]pyridine is a heterocyclic compound that features both chlorine and trifluoromethyl groups attached to an imidazo[4,5-C]pyridine core

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)-3h-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. Reaction conditions often involve specific temperatures, solvents like DMF, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted imidazo[4,5-C]pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)-3h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Chloro-2-(trifluoromethyl)-3h-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups on the imidazo[4,5-C]pyridine core enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-4-3(1-2-12-5)13-6(14-4)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQQJCVCKGTDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722868
Record name 4-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877402-76-1
Record name 4-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 400 mg (2.79 mmol) of 2-chloropyridine-3,4-diamine [H. Dvorakova et al., Collect. Czech. Chem. Commun., 58, 629 (1993)] and a few mL of trifluoroacetic acid was stirred at reflux overnight. The cooled solution was concentrated and then re-concentrated from ethanol. Flash chromatography of the residue on silica gel [0-10% of (9:1 methanol:concentrated ammonium hydroxide solution) in dichloromethane] yielded the title compound as a foam. LC-MS 222 (M+1).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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